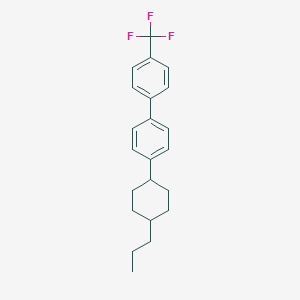

4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(trans-4-Propylcyclohexyl)-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a propylcyclohexyl group and a trifluoromethyl group attached to the biphenyl core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trans-4-Propylcyclohexyl)-4’-(trifluoromethyl)-1,1’-biphenyl typically involves several steps:

Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.

Introduction of the Propylcyclohexyl Group: The propylcyclohexyl group can be introduced via a Grignard reaction, where a cyclohexylmagnesium bromide reacts with a propyl halide.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylation reaction, often employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

化学反応の分析

Types of Reactions

4-(trans-4-Propylcyclohexyl)-4’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the biphenyl core or the substituent groups.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated biphenyl derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds.

科学的研究の応用

Liquid Crystals

One of the primary applications of 4-PCBT is in the field of liquid crystal technology. Its unique molecular structure allows it to exhibit liquid crystalline behavior, making it suitable for use in:

- Display Technologies: The compound can be utilized in LCDs (Liquid Crystal Displays) due to its ability to modulate light effectively.

- Optoelectronic Devices: Its properties may enhance the performance of devices that rely on light manipulation.

Thermal Stability

Research indicates that compounds similar to 4-PCBT demonstrate enhanced thermal stability, which is vital for applications requiring materials that can withstand high temperatures without degrading.

Anticancer Activity

Emerging studies suggest that 4-PCBT may have potential as an anticancer agent. Its structural similarity to other known therapeutic compounds positions it as a candidate for further investigation into:

- Cell Growth Inhibition: Preliminary assays have shown that related compounds exhibit significant inhibition against various cancer cell lines, indicating a possible pathway for 4-PCBT's application in cancer therapy .

Drug Development

The trifluoromethyl group present in 4-PCBT is known to enhance metabolic stability and bioavailability, which are critical factors in drug design. This feature may lead to the development of new pharmaceuticals targeting various diseases, including metabolic disorders and cancers .

Case Study 1: Liquid Crystal Displays

A study conducted on the use of 4-PCBT in LCD technology demonstrated its effectiveness in improving response times and color reproduction. The compound was incorporated into a liquid crystal mixture, resulting in displays with enhanced visual performance compared to traditional materials.

Case Study 2: Anticancer Research

In vitro studies assessing the anticancer properties of related biphenyl compounds indicated that modifications similar to those found in 4-PCBT could lead to significant reductions in tumor cell proliferation. These findings highlight the potential for developing new therapeutic agents based on this compound's structure .

作用機序

The mechanism by which 4-(trans-4-Propylcyclohexyl)-4’-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The propylcyclohexyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

類似化合物との比較

Similar Compounds

- 4-(trans-4-Propylcyclohexyl)-4’-(methyl)-1,1’-biphenyl

- 4-(trans-4-Propylcyclohexyl)-4’-(ethyl)-1,1’-biphenyl

- 4-(trans-4-Propylcyclohexyl)-4’-(fluoromethyl)-1,1’-biphenyl

Uniqueness

4-(trans-4-Propylcyclohexyl)-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

生物活性

4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl, commonly referred to as compound 132123-39-8, is a synthetic organic compound primarily utilized in the field of liquid crystal displays (LCDs). This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula: C22H25F3

- Molecular Weight: 332.40 g/mol

- CAS Number: 132123-39-8

- Solubility: Poorly soluble in water (0.0000448 mg/ml) .

Absorption and Distribution

The compound exhibits low gastrointestinal absorption and is classified as a poor blood-brain barrier (BBB) permeant. It is a substrate for P-glycoprotein (P-gp), suggesting potential interactions with drug transport systems .

Metabolism and Excretion

The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP3A4) but does inhibit CYP2D6 . This selective inhibition may influence the metabolism of co-administered drugs metabolized by this pathway.

In Vitro Studies

Recent studies have indicated that compounds similar to this compound can modulate various biological pathways. For instance, its structural analogs have shown promise in inhibiting certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | CYP2D6 inhibition | |

| Neuroprotective | Modulation of neurodegenerative pathways |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of related compounds on human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis in breast cancer cells. The mechanism was attributed to the activation of caspases and the downregulation of anti-apoptotic proteins .

Case Study 2: Neuroprotective Effects

In a model of amyotrophic lateral sclerosis (ALS), compounds structurally related to this compound showed neuroprotective effects by modulating TDP-43 aggregation. These findings suggest a potential therapeutic role in neurodegenerative diseases .

特性

IUPAC Name |

1-(4-propylcyclohexyl)-4-[4-(trifluoromethyl)phenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(15-13-20)22(23,24)25/h8-17H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAQVTQQTINORH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。